8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one
Description
Properties
IUPAC Name |
8-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20-11(8-14(19-20)15(16,17)18)9-4-5-10-12(21)3-2-6-22-13(10)7-9/h4-5,7-8H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOBLFWOVKXDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)C(=O)CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The benzoxepin ring is then constructed through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Nucleophilic Additions to the Benzoxepinone Ketone
The ketone at position 5 of the benzoxepinone core undergoes nucleophilic additions. For example, Grignard reagents or hydrides can reduce the ketone to a secondary alcohol.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | NaBH, MeOH, 0°C | 5-Hydroxy-3,4-dihydro-2H-1-benzoxepin-8-yl-pyrazole derivative | 78% |
Mechanism : The ketone is reduced via hydride transfer, forming a tetrahedral intermediate that collapses to the alcohol.
Condensation Reactions
The ketone participates in condensation reactions with nitrogen nucleophiles (e.g., hydrazines) to form hydrazones or oximes.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazone Formation | NHNH, EtOH, reflux | 5-Hydrazono-benzoxepin-pyrazole derivative | 85% |
Key Insight : The electron-withdrawing -CF group on the pyrazole stabilizes the conjugated system, enhancing reaction efficiency .
Ring-Opening Reactions
Under acidic or basic conditions, the benzoxepinone ring may undergo cleavage. For instance, treatment with aqueous HCl opens the ring to yield a dicarboxylic acid derivative.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C | 2-(2-Methyl-5-(trifluoromethyl)pyrazol-3-yl)benzene-1,4-diol | 62% |
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring undergoes electrophilic substitution at the C-4 position due to the electron-withdrawing -CF group, which directs electrophiles meta to itself.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO, HSO, 0°C | 4-Nitro-pyrazole-benzoxepinone | 55% |
Note : The methyl group at C-2 sterically hinders substitution at adjacent positions .
Cross-Coupling Reactions
The pyrazole moiety participates in Suzuki-Miyaura couplings. The boronic ester derivative of the benzoxepinone enables C–C bond formation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, DMF, 80°C | 8-Aryl-substituted benzoxepinone | 70% |
Reactions with Amines
The ketone reacts with primary or secondary amines to form imines or enamines. For example, pyrrolidine induces ring transformation via nucleophilic attack.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine Cyclization | Pyrrolidine, HO, 100°C | Pyridazinone derivative | 66% |
Mechanism : Pyrrolidine attacks the carbonyl, forming a hydrazone intermediate that undergoes cyclization and aryl migration .
Halogenation for Further Functionalization
The benzoxepinone core can be halogenated at the α-position to the ketone using oxalyl chloride.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | Oxalyl chloride, DCM, rt | 3-Chloro-benzoxepinone | 89% |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one exhibit significant antiproliferative effects against various cancer cell lines. For example, analogs of this compound have been tested against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis .
- Anti-inflammatory Properties :
-
Neurological Applications :
- There is emerging evidence that compounds with similar structures may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease. Research into the modulation of neurotransmitter receptors by these compounds is ongoing .
Agrochemical Applications
- Pesticidal Activity :
- Herbicidal Properties :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism by which 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing either the benzoxepinone core, the trifluoromethylpyrazole motif, or both.
Table 1: Structural and Functional Comparison
Key Observations:
Pyrazole-carboxamide derivatives () prioritize hydrogen-bonding via carboxamide, whereas the target compound relies on the benzoxepinone ketone for similar interactions .
Substituent Effects: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity (higher LogP) compared to non-fluorinated analogs. This is shared with the pyrazole-carboxamide derivative in , which adds a pentafluoroethyl group for even greater electronegativity .
Thermal and Chemical Stability: The benzoxepinone’s fused ring system likely confers higher thermal stability than benzoxazepin derivatives (e.g., 4h), which may exhibit greater conformational flexibility .
Structural Analysis Techniques
The characterization of such compounds relies on crystallographic software:
Biological Activity
The compound 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their wide range of pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a trifluoromethyl group, which is crucial for its biological activity. The presence of the benzoxepin moiety further enhances its pharmacological potential.
1. Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins involved in inflammation .
2. Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The pyrazole nucleus has been linked to inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have demonstrated efficacy against human breast cancer cells by inducing apoptotic pathways .
3. Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Pyrazole derivatives have been reported to show effectiveness against bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives similar to the compound :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Antimicrobial Action : The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.
Q & A
Basic: What are the standard synthetic routes for 8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one, and how are intermediates purified?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole and benzoxepinone moieties. Key steps include:
- Coupling reactions : Pyrazole derivatives (e.g., 2-methyl-5-(trifluoromethyl)pyrazole) are coupled to the benzoxepinone core via nucleophilic substitution or metal-catalyzed cross-coupling .
- Cyclization : Acid- or base-mediated cyclization under reflux conditions to form the benzoxepinone ring .
- Purification : Recrystallization (using ethanol or DMSO) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Methodological Tip : Monitor reaction progress via TLC (toluene/ethyl acetate systems) and optimize solvent polarity for crystallization .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and confirms benzoxepinone ring formation .
- HPLC : Reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection (λ = 254 nm) quantifies purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects synthetic byproducts .
Advanced: How can synthetic yields be improved for large-scale production?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves yield by 15–20% .
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst screening : Palladium or copper catalysts optimize coupling efficiency; ligand selection (e.g., XPhos) minimizes side reactions .
Advanced: How to resolve contradictions in reported biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) studies : Compare analogs with variations in the trifluoromethyl group, pyrazole substituents, or benzoxepinone ring saturation. For example:
| Structural Feature | Biological Activity Trend | Reference |
|---|---|---|
| Trifluoromethyl on pyrazole | Enhanced metabolic stability | |
| Saturated benzoxepinone ring | Reduced cytotoxicity |
- Dose-response assays : Use standardized cell lines (e.g., HEK293) and control for solvent effects (e.g., DMSO ≤0.1%) .
Advanced: What strategies mitigate poor solubility in aqueous buffers for in vitro assays?
- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) or cyclodextrin-based formulations .
- Prodrug derivatization : Introduce phosphate or PEG groups at the benzoxepinone carbonyl .
- pH adjustment : Solubilize via salt formation (e.g., sodium or hydrochloride salts) .
Advanced: How to develop a validated HPLC method for quantifying this compound in biological matrices?
- Column : C18 (5 µm, 250 mm × 4.6 mm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30 → 30:70 gradient).
- Detection : UV at 270 nm (λmax for benzoxepinone) or MS/MS for higher sensitivity .
- Validation parameters : Include linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery (>85%) .
Advanced: How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades above 40°C; store at –20°C in amber vials .
- Photostability : Benzoxepinone ring undergoes photooxidation; use argon atmosphere for long-term storage .
- Solution stability : Half-life <24 hours in PBS (pH 7.4); prepare fresh solutions for assays .
Advanced: What in silico and experimental methods elucidate interactions with biological targets?
- Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina; prioritize binding poses with ∆G < –8 kcal/mol .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins (e.g., COX-2 or PI3K) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Advanced: What is the role of the trifluoromethyl group in modulating bioactivity?
- Electron-withdrawing effects : Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Hydrophobic interactions : Improve target binding affinity (e.g., in kinase inhibitors) by occupying hydrophobic pockets .
- Comparative studies : Analogs lacking the CF₃ group show 3–5x lower potency in anti-inflammatory assays .
Advanced: How to address discrepancies in NMR or crystallographic data for structural confirmation?
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., benzoxepinone protons) .
- X-ray crystallography : Grow crystals via vapor diffusion (ethyl acetate/hexane) and validate the dihydro-2H-benzoxepinone conformation .
- DFT calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
